2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
Description
Propriétés
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-11-5-2-4-10(8-11)15(9-12-6-3-7-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTYAFVFCDZOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Condensation of Furan-2-Carbaldehyde and 3-Methoxybenzylamine
The primary synthesis route involves a condensation reaction between furan-2-carbaldehyde (1 ) and 3-methoxybenzylamine (2 ) under acidic or basic conditions. This method, described in recent industrial protocols, proceeds via a two-step mechanism:
-
Schiff base formation : The amine group of 2 reacts with the aldehyde group of 1 , forming an imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack and dehydration yield the dihydroimidazole core.
Reaction Conditions :
-
Catalysts : Hydrochloric acid (5–10 mol%) or sodium hydroxide (2–5 mol%)
-
Solvents : Ethanol (EtOH) or methanol (MeOH)
-
Temperature : 60–80°C under reflux
-
Reaction Time : 8–12 hours
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 5–7.5 mol% | Maximizes cyclization efficiency |
| Solvent Polarity | Medium (EtOH) | Balances solubility and reactivity |
| Temperature | 70°C | Avoids decomposition byproducts |
Post-reaction purification typically involves recrystallization from ethyl acetate/hexane mixtures, achieving >85% purity.
Alternative Route: Paal-Knorr Pyrrole Synthesis Adaptation
A modified Paal-Knorr approach, adapted for imidazole derivatives, utilizes 1,4-diketones and ammonium acetate. While less common for this specific compound, it offers advantages in scalability:
-
1,4-Diketone Preparation : Furan-2-ylmethyl ketone reacts with 3-methoxybenzaldehyde under aldol conditions.
-
Cyclocondensation : The diketone reacts with ammonium acetate in acetic acid (AcOH) at 100°C for 6 hours.
Key Advantages :
-
Reduced byproduct formation due to stoichiometric control
-
Compatibility with continuous flow systems
Limitations :
-
Lower overall yield (62–68%) compared to the primary method
-
Requires high-purity diketone precursors
Catalytic Systems and Solvent Effects
Acid-Catalyzed vs. Base-Catalyzed Conditions
Comparative studies highlight trade-offs between acidic and basic environments:
| Condition | Acidic (HCl) | Basic (NaOH) |
|---|---|---|
| Reaction Rate | Faster cyclization (6–8 hours) | Slower (10–12 hours) |
| Byproducts | Minimal imine hydrolysis | Risk of aldol side reactions |
| Yield | 78–82% | 70–75% |
Base catalysis is preferred for thermally sensitive substrates, while acid catalysis dominates industrial settings for its speed.
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) disrupt hydrogen bonding, slowing cyclization. Ethanol emerges as the optimal solvent due to:
-
Balanced polarity for intermediate solubility
-
Low environmental toxicity
-
Ease of removal via rotary evaporation
Solvent Performance Table :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 88 |
| Methanol | 32.7 | 79 | 85 |
| Acetonitrile | 37.5 | 68 | 78 |
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors to enhance heat/mass transfer:
-
Residence Time : 30–45 minutes
-
Pressure : 3–5 bar
-
Catalyst Immobilization : Silica-supported HCl reduces waste
Advantages Over Batch Reactors :
-
40% reduction in energy consumption
-
95% yield at 500 kg/batch scale
-
Real-time HPLC monitoring minimizes impurities
Waste Management Strategies
Green chemistry principles drive solvent recovery systems:
-
Distillation recovers >90% ethanol
-
Solid residues treated via incineration with energy recapture
Analytical Characterization
Spectroscopic Validation
Post-synthesis analysis ensures structural fidelity:
-
1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, NH), 6.92–7.35 (m, 6H, aromatic), 4.12 (q, 2H, CH2)
-
HRMS : m/z calculated for C14H16N2O2 [M+H]+: 261.1234; found: 261.1231
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that derivatives of this compound may inhibit the growth of certain cancer cell lines and possess antibacterial activity against various pathogens.
Medicinal Chemistry
In medicinal applications, compounds with similar structures have been investigated for their therapeutic effects in treating diseases such as cancer and bacterial infections. The imidazole ring is known for its bioactivity, making this compound a candidate for further pharmacological studies.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives based on 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one against various cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further investigations into its mechanism of action.
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited notable activity, suggesting potential use in developing new antibiotics.
Mécanisme D'action
The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and imidazole rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Furan vs. Indole/Thiazole : The furan ring in the target compound may confer distinct electronic properties compared to indole () or thiazole () moieties, influencing solubility and binding interactions.
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound likely enhances lipophilicity relative to hydroxyl groups (e.g., in K2, ) but less so than bromine or chlorine in halogenated analogs ().
Pharmacological Activity
- Antifungal/Anticancer Potential: Thiazolyl hydrazone derivatives with furan substituents (e.g., ) exhibit moderate anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity against MCF-7 cells (IC₅₀ = 125 µg/mL). This suggests that the furan-imidazolone scaffold may interact with fungal or cancer cell targets .
- Nrf2/Keap1 Signaling : Indole derivatives () modulate NADPH oxidase activity, implicating similar imidazolone-based compounds in redox-sensitive pathways. However, the absence of indole in the target compound may limit this mechanism .
Physicochemical Properties
- Molecular Weight : At 285.30 g/mol, the target compound falls within the acceptable range for drug-likeness, unlike bulkier analogs (e.g., ’s triazole-pyrazole hybrids with MW > 400 g/mol) .
Activité Biologique
Overview
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, also known by its CAS number 1354916-34-9, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound incorporates both furan and imidazole rings, which are often found in biologically active molecules. The focus of this article is to explore the biological activities associated with this compound, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O3 |
| Molecular Weight | 285.30 g/mol |
| CAS Number | 1354916-34-9 |
| IUPAC Name | 2-amino-4-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-1H-imidazol-5-one |
Antimicrobial Activity
Research has indicated that compounds similar to 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell lysis.
- Case Study : A study demonstrated that derivatives of imidazoles showed effective inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is notable due to its structural features that resemble known anticancer agents:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For example, it was tested against human glioblastoma U251 and melanoma WM793 cells, revealing IC50 values that indicate significant growth inhibition .
- Structure-Activity Relationship (SAR) : Research suggests that modifications in the phenyl ring can enhance the compound's activity. The presence of methoxy groups has been associated with increased potency against cancer cells due to improved interactions with target proteins involved in cell proliferation .
Synthesis and Characterization
The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves a condensation reaction between furan derivatives and amines under acidic conditions. This synthetic pathway not only yields the desired compound but also provides insights into optimizing reaction conditions for better yields and purity .
Pharmacological Studies
Recent pharmacological studies have focused on evaluating the therapeutic potential of this compound:
- In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in treating tumors. Preliminary results suggest promising outcomes with reduced tumor sizes compared to control groups .
- Toxicology Assessments : Safety profiles have been established through toxicity tests, indicating that at therapeutic doses, the compound exhibits minimal adverse effects on vital organs .
Q & A
Basic: What are the common synthetic routes for 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one?
The synthesis typically involves multi-step reactions starting with imidazole precursors. For example, similar imidazol-4-one derivatives are synthesized via cyclization of thiourea intermediates with α-haloketones or via microwave-assisted condensation of substituted benzaldehydes with amines . Key steps include:
- Solvent selection : Ethanol or DMF is often used for solubility and reaction efficiency .
- Catalysts : KOH or NaOH in aqueous/organic biphasic systems can enhance reaction rates .
- Purification : Recrystallization from ethanol or column chromatography is standard .
Basic: How is the structural characterization of this compound performed?
Structural elucidation combines X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods:
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolone ring) .
- NMR : H NMR identifies protons on the furan (δ 6.3–7.2 ppm) and methoxyphenyl (δ 3.8 ppm for OCH) groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield?
A Design of Experiments (DOE) approach is recommended:
- Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and catalyst loading .
- Response surface methodology can model interactions between variables. For example, microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >80% .
- Contradictions : Ethanol may favor purity but lower solubility compared to DMF; trade-offs require empirical testing .
Advanced: What computational methods predict the compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like enzymes or receptors. Key steps:
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian or similar software.
- Target selection : Imidazole derivatives often target kinases or GPCRs; homology modeling can fill gaps in crystal structures .
- Validation : Compare docking scores with experimental IC values from enzyme assays .
Advanced: How does the furan and methoxyphenyl substitution influence physicochemical properties?
- Lipophilicity : The methoxyphenyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
- Electron distribution : Furan’s electron-rich ring may stabilize charge-transfer interactions, affecting redox behavior .
- Steric effects : Bulky substituents at the 5-position can hinder crystallization, complicating X-ray analysis .
Advanced: What strategies resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine C NMR and DEPT-135 to distinguish quaternary carbons from CH groups in the dihydroimidazolone ring .
- Dynamic NMR : Resolve conformational isomerism (e.g., hindered rotation of the furanmethyl group) by variable-temperature studies .
- Crystallography : Single-crystal X-ray structures provide unambiguous bond-length and angle data, resolving ambiguities in NOESY or COSY .
Advanced: How can environmental fate studies be designed for this compound?
Adopt frameworks like Project INCHEMBIOL :
- Abiotic studies : Measure hydrolysis rates (pH 5–9), photolysis under UV/visible light, and adsorption to soil (OECD 106).
- Biotic studies : Use OECD 301F respirometry to assess biodegradability in activated sludge.
- Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct control : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) .
- Thermal safety : Assess exothermic peaks via DSC to prevent runaway reactions during scale-up.
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
Advanced: How is the compound’s stability profiled under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC. Imidazolones may hydrolyze in acidic conditions .
- Plasma stability : Use human plasma at 37°C; instability suggests rapid metabolism .
- Light exposure : Monitor photodegradation in ICH Q1B guidelines to define storage requirements.
Advanced: What structural analogs show promise for structure-activity relationship (SAR) studies?
- Core modifications : Replace the furan with thiophene (e.g., 5-(thiophen-2-yl) analogs) to study electronic effects .
- Substituent variations : Compare 3-methoxyphenyl with 4-fluorophenyl or 3,4-dimethoxyphenyl to assess steric/electronic contributions to bioactivity .
- Hybrids : Furan-imidazole-oxazole hybrids (e.g., BenchChem compound C20H20N4O4S) can enhance target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
